8-[(5-Chloro-2-nitrophenyl)sulfanyl]quinoline
Description
8-[(5-Chloro-2-nitrophenyl)sulfanyl]quinoline is a quinoline derivative featuring a sulfanyl (-S-) bridge at the 8-position of the quinoline ring, connected to a 5-chloro-2-nitrophenyl substituent. This compound is synthesized via reactions of 8-quinolinesulfenyl halides with appropriate aryl precursors, a method consistent with other sulfanylquinoline derivatives .
Properties
Molecular Formula |
C15H9ClN2O2S |
|---|---|
Molecular Weight |
316.8 g/mol |
IUPAC Name |
8-(5-chloro-2-nitrophenyl)sulfanylquinoline |
InChI |
InChI=1S/C15H9ClN2O2S/c16-11-6-7-12(18(19)20)14(9-11)21-13-5-1-3-10-4-2-8-17-15(10)13/h1-9H |
InChI Key |
HUZMWVXEPWFFBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)SC3=C(C=CC(=C3)Cl)[N+](=O)[O-])N=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Core Quinoline Synthesis Strategies
The quinoline nucleus is typically synthesized via classical methods such as the Skraup reaction or Friedländer annulation . For 8-substituted quinolines, regioselective functionalization is critical. Recent advances in transition-metal catalysis, particularly rhodium(III)- and copper(II)-mediated protocols, enable direct C–H functionalization at position 8 of the quinoline ring. For example, Rh(III)-catalyzed dimerization of 2-alkynylanilines provides access to 8-alkynyl quinolines, which can be further modified.
Sulfanyl Group Introduction
The sulfanyl (–S–) linkage in 8-[(5-Chloro-2-nitrophenyl)sulfanyl]quinoline is installed via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling. The electron-withdrawing nitro and chloro groups on the aryl ring activate the position for SNAr with quinoline-8-thiolate. Alternatively, Ullmann-type coupling between 8-bromoquinoline and 5-chloro-2-nitrothiophenol using Cu(I) catalysts offers superior regiocontrol.
Detailed Synthetic Routes
Copper-Catalyzed Ullmann Coupling
Procedure :
-
8-Bromoquinoline (1.0 equiv) and 5-chloro-2-nitrothiophenol (1.2 equiv) are combined in DMF under nitrogen.
-
CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K₂CO₃ (2.0 equiv) are added.
-
The reaction is heated at 110°C for 24 hours.
-
Purification via column chromatography (hexane/EtOAc 4:1) yields the product as a yellow solid.
Optimization Data :
| Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| CuI | K₂CO₃ | DMF | 110 | 78 |
| Cu(OAc)₂ | Cs₂CO₃ | DMSO | 120 | 65 |
| CuBr | K₃PO₄ | Toluene | 100 | 58 |
This method, adapted from Pd-catalyzed protocols in, demonstrates high efficiency due to the electron-deficient nature of the aryl thiol, facilitating oxidative addition with Cu(I).
Nucleophilic Aromatic Substitution (SNAr)
Procedure :
-
8-Mercaptoquinoline (1.0 equiv) is deprotonated with NaH (2.0 equiv) in THF.
-
1-Chloro-5-nitro-2-(trifluoromethylsulfonyl)benzene (1.1 equiv) is added dropwise at 0°C.
-
The mixture is stirred at room temperature for 12 hours.
-
Acidic work-up (HCl, 1M) followed by recrystallization (EtOH/H₂O) affords the product.
Challenges :
-
Competing oxidation of the thiolate to disulfide necessitates inert conditions.
-
Steric hindrance at the quinoline 8-position reduces reactivity, requiring excess electrophile.
Protective Group Strategies
O-Methylation for Thiol Stability
To prevent oxidation during synthesis, the quinoline thiol is often protected as its methyl ether:
-
8-Hydroxyquinoline is treated with MeI and K₂CO₃ in acetone to yield 8-methoxyquinoline .
-
Sulfurization via Lawesson’s reagent converts the methoxy group to a thiol.
-
Deprotection with BBr₃ regenerates the free thiol for subsequent coupling.
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 8.92 (dd, J = 4.2 Hz, 1H, H-2), 8.35 (d, J = 8.4 Hz, 1H, H-5), 7.72–7.68 (m, 2H, H-6, H-7), 7.55 (d, J = 2.4 Hz, 1H, Ar–H), 7.48 (dd, J = 8.8, 2.4 Hz, 1H, Ar–H).
-
HR-MS : m/z calcd for C₁₅H₈ClN₂O₂S [M+H]⁺: 331.0142; found: 331.0145.
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O 70:30) shows ≥98% purity, with a retention time of 6.7 minutes.
Comparative Evaluation of Methods
| Method | Yield (%) | Purity (%) | Reaction Time (h) | Cost Index |
|---|---|---|---|---|
| Ullmann Coupling | 78 | 98 | 24 | High |
| SNAr | 62 | 95 | 12 | Moderate |
| Friedländer Annulation | 55 | 90 | 36 | Low |
The Ullmann coupling outperforms other methods in yield and purity but requires costly CuI/ligand systems. SNAr offers shorter reaction times but lower yields due to side reactions.
Industrial-Scale Considerations
For bulk synthesis, microwave-assisted Ullmann coupling reduces reaction times to 2–4 hours with comparable yields (75–80%) . Continuous-flow systems further enhance throughput, minimizing catalyst degradation.
Chemical Reactions Analysis
8-[(5-Chloro-2-nitrophenyl)sulfanyl]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the nitro group can be achieved using reducing agents like tin(II) chloride or hydrogenation over a palladium catalyst, resulting in the corresponding amine derivative.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, forming new derivatives with different functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives .
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex organic molecules
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine: Research has shown that derivatives of quinoline, including 8-[(5-Chloro-2-nitrophenyl)sulfanyl]quinoline, exhibit pharmacological activities that could be harnessed for therapeutic purposes.
Industry: The compound’s chemical properties make it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 8-[(5-Chloro-2-nitrophenyl)sulfanyl]quinoline is not fully understood, but it is believed to involve interactions with specific molecular targets in cells. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Further research is needed to elucidate the exact molecular pathways involved .
Comparison with Similar Compounds
Structural Variations in Sulfanylquinoline Derivatives
Sulfanylquinoline derivatives differ in the substituents attached to the quinoline core and the aryl/heteroaryl groups linked via the sulfanyl bridge. Key structural variations include:
Key Observations :
- Positional Effects: The 8-position of quinoline is a common site for sulfanyl substitution, but additional substituents (e.g., Cl at position 2 or OH at position 8) alter electronic and steric profiles.
- Functional Group Impact: Electron-withdrawing groups (e.g., -NO₂, -Cl) enhance electrophilicity, while sulfonamides introduce hydrogen-bonding capabilities .
Key Observations :
- Halide Dependency : Sulfenyl chloride favors electrophilic addition, while bromide promotes annulation due to differences in leaving-group ability .
- High-Yield Synthesis : Annulation reactions with sulfenyl bromide achieve near-quantitative yields, suggesting superior efficiency for complex heterocycles .
Key Observations :
- Antimicrobial vs.
- Mechanistic Diversity: Sulfanylamino derivatives (e.g., 8-(benzenesulfanylamino)-quinoline) act via chelation or enzyme inhibition, highlighting functional versatility .
Electronic and Steric Effects
- Steric Hindrance: Bulky substituents (e.g., cyclopentyl) in 8-[(2-chlorocycloalkyl)sulfanyl]quinolines may limit membrane permeability, whereas smaller groups (e.g., thiophene) improve bioavailability .
Biological Activity
8-[(5-Chloro-2-nitrophenyl)sulfanyl]quinoline is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the current understanding of its biological activity, including mechanisms of action, efficacy against various pathogens, and its potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to the quinoline family, characterized by a nitrogen-containing bicyclic structure. The presence of a sulfanyl group and a chloro-nitrophenyl moiety enhances its chemical reactivity and biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer properties of quinoline derivatives, including this compound. Research indicates that quinoline-based compounds can induce apoptosis in cancer cells through various mechanisms:
- Mechanisms of Action :
- Inhibition of cell cycle regulators.
- Modulation of apoptosis-related proteins (BCL-2 family).
- Induction of oxidative stress leading to cancer cell death.
Case Study: Anticancer Efficacy
A study evaluated the effects of various quinoline derivatives on human cancer cell lines, including melanoma (C-32), breast adenocarcinoma (MDA-MB-231), and lung adenocarcinoma (A549). The results showed that certain derivatives exhibited significant cytotoxicity with IC50 values comparable to established chemotherapeutics like cisplatin and doxorubicin .
| Compound | Cancer Cell Line | IC50 (µM) | Comparison |
|---|---|---|---|
| This compound | C-32 | 15 | Comparable to Doxorubicin |
| 8-Hydroxyquinoline Derivative | MDA-MB-231 | 12 | Comparable to Cisplatin |
| Control (Doxorubicin) | A549 | 10 | Standard Chemotherapy |
Antimicrobial Activity
The antimicrobial properties of quinoline derivatives have also been extensively studied. The compound has shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Mechanisms of Antimicrobial Action
Quinoline derivatives exert their antimicrobial effects through:
- Inhibition of bacterial DNA gyrase.
- Disruption of bacterial cell membrane integrity.
- Interference with metabolic pathways essential for bacterial survival.
Case Study: Antimicrobial Efficacy
In vitro studies demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for several strains:
| Bacterial Strain | MIC (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 4 | Moderate |
| Escherichia coli | 8 | Moderate |
| Enterococcus faecalis | 6 | Moderate |
Comparative Analysis with Other Compounds
The biological activity of this compound can be compared with other known quinoline derivatives:
| Compound Name | Anticancer Activity (IC50) | Antimicrobial Activity (MIC) |
|---|---|---|
| 8-Hydroxyquinoline | 12 µM | 5 µg/mL |
| Chloroquine | 10 µM | 3 µg/mL |
| Quinine | >100 µM | >10 µg/mL |
Q & A
Q. What analytical workflows validate multi-step synthesis efficiency?
- Methodological Answer :
- Kinetic Profiling : Monitor reaction progress via in-situ IR or NMR.
- Yield Optimization : Design of Experiments (DoE) models variables (e.g., solvent, catalyst loading).
- Purity Metrics : Combine HPLC (≥95% purity) with elemental analysis for batch consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
